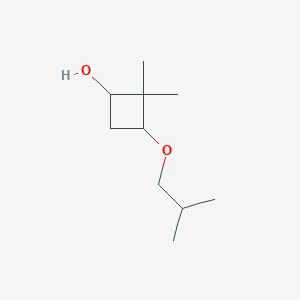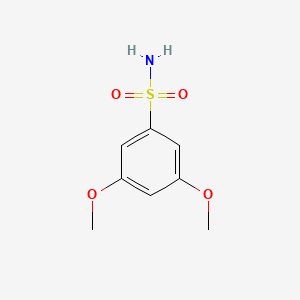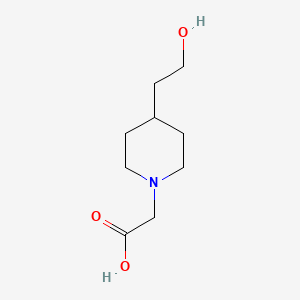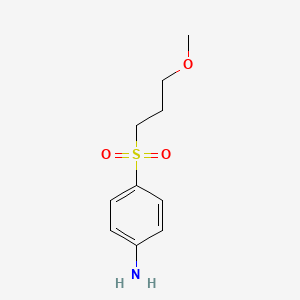
4-(3-Méthoxypropanesulfonyl)aniline
Vue d'ensemble
Description
4-(3-Methoxypropanesulfonyl)aniline is a chemical compound with the CAS Number: 1247164-58-4 . It has a molecular weight of 229.3 and its IUPAC name is 4-[(3-methoxypropyl)sulfonyl]phenylamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(3-Methoxypropanesulfonyl)aniline is 1S/C10H15NO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-(3-Methoxypropanesulfonyl)aniline is a powder that is stored at room temperature . Unfortunately, the web search results do not provide more detailed physical and chemical properties such as boiling point, density, or solubility.Mécanisme D'action
The mechanism of action of Mps-aniline is not fully understood. However, it is believed that the sulfonamide group in the compound plays a significant role in its biological activity. The sulfonamide group has been found to interact with various enzymes and proteins, leading to the inhibition of their activity. This inhibition may be responsible for the compound's antitumor, antibacterial, and antifungal activity.
Biochemical and Physiological Effects:
Mps-aniline has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition may be responsible for the compound's antitumor activity. Mps-aniline has also been found to inhibit the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
Mps-aniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in medicinal chemistry, making it an ideal lead compound for drug development. However, there are also limitations to the use of Mps-aniline in lab experiments. It has been found to have low aqueous solubility, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of Mps-aniline. One area of research is the development of new drugs based on the compound's structure. Researchers are also investigating the potential of Mps-aniline as a tool for the study of enzyme and protein inhibition. Additionally, there is ongoing research into the compound's potential applications in agriculture, particularly as a fungicide.
Conclusion:
In conclusion, 4-(3-Methoxypropanesulfonyl)aniline is a chemical compound that has potential applications in scientific research. Its synthesis method is efficient, and it has been extensively studied for its potential use in medicinal chemistry. Mps-aniline has been found to have antitumor, antibacterial, and antifungal activity, and its mechanism of action involves the inhibition of various enzymes and proteins. Although there are limitations to its use in lab experiments, there are several future directions for the study of this compound, including drug development and agricultural applications.
Applications De Recherche Scientifique
Synthèse de polymères conducteurs
4-(3-Méthoxypropanesulfonyl)aniline: est un monomère potentiel dans la synthèse de polymères conducteurs. Ces polymères, tels que la polyaniline, ont des applications dans les batteries rechargeables, le blindage contre les interférences électromagnétiques et les condensateurs électrochimiques . Le groupe sulfonyle du composé pourrait améliorer la solubilité et la processabilité du polymère, le rendant plus approprié pour les applications commerciales.
Développement de revêtements antistatiques
En raison de ses propriétés conductrices lorsqu'il est polymérisé, ce composé peut être utilisé pour développer des revêtements antistatiques. Ces revêtements sont essentiels dans les industries où l'électricité statique peut causer des dommages ou présenter un danger, comme dans la fabrication électronique ou dans les environnements contenant des gaz inflammables .
Création de dispositifs électrochromes
This compound: peut être utilisé dans la création de dispositifs électrochromes. Ces dispositifs changent de couleur lorsqu'une charge électrique est appliquée, ce qui peut être utilisé pour les fenêtres intelligentes, les écrans et les écrans à faible consommation d'énergie .
Recherche pharmaceutique
Les groupes sulfonyle et aniline présents dans This compound en font un intermédiaire précieux dans la recherche pharmaceutique. Il pourrait être utilisé dans la synthèse de divers médicaments, en particulier ceux nécessitant un groupe sulfonyle pour leur activité pharmacologique .
Production de colorants et de pigments
Les dérivés de l'aniline sont traditionnellement utilisés dans la production de colorants et de pigments. Les groupes méthoxy et sulfonyle de ce composé pourraient conduire au développement de nouveaux colorants aux propriétés uniques pour les textiles et les encres .
Inhibiteurs de corrosion
La capacité du composé à former des polymères en fait un candidat pour une utilisation dans les inhibiteurs de corrosion. Ces inhibiteurs peuvent protéger les métaux de la corrosion, en particulier dans les environnements industriels difficiles ou dans les produits exposés aux éléments .
Technologie des capteurs
Les propriétés électroniques de This compound pourraient être exploitées dans la technologie des capteurs. Des capteurs basés sur ce composé pourraient être développés pour détecter les polluants environnementaux ou pour une utilisation dans le diagnostic médical .
Matériaux composites avancés
Enfin, This compound pourrait être utilisé dans le développement de matériaux composites avancés. Son inclusion dans les composites pourrait améliorer la conductivité électrique et la stabilité thermique, rendant ces matériaux adaptés aux applications aérospatiales et automobiles .
Safety and Hazards
The safety information for 4-(3-Methoxypropanesulfonyl)aniline indicates that it is a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-(3-methoxypropylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPNTHKVBBORLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride](/img/structure/B1463927.png)
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)


amine](/img/structure/B1463932.png)
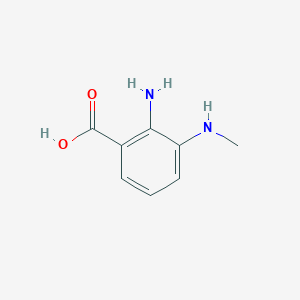

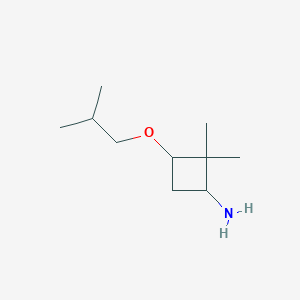
![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)

